4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

Description

The exact mass of the compound 4-Chloro-5-chlorosulphonyl-3-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRAGFLBINOHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177432 | |

| Record name | 4-Chloro-5-chlorosulphonyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22892-95-1 | |

| Record name | 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22892-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-chlorosulfonyl-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022892951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-chlorosulphonyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-chlorosulphonyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-5-CHLOROSULFONYL-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9UC8TJB58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic Acid

Executive Summary

4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest to the pharmaceutical industry. Its utility as a key intermediate, notably in the synthesis of potent diuretics such as bumetanide, necessitates a thorough understanding of its physicochemical properties.[1][2] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the compound's chemical identity, physical characteristics, reactivity, and stability. By integrating theoretical predictions with established experimental protocols, this document serves as an authoritative resource for the safe handling, characterization, and application of this versatile molecule. We will delve into its structural attributes, predictable spectroscopic profile, and the critical reactivity of its chlorosulfonyl group, offering field-proven insights into its behavior and detailed methodologies for its empirical analysis.

Chemical Identity and Structure

A compound's identity and structure are the foundation upon which all other physicochemical understanding is built. The arrangement of functional groups on the benzene ring in 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid dictates its unique electronic and steric properties, which in turn govern its reactivity and physical behavior.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

-

Molecular Weight: 300.07 g/mol [3]

-

SMILES: C(O)(=O)C1=CC(=O)=C(Cl)C(S(Cl)(=O)=O)=C1[2]

-

InChIKey: AFRAGFLBINOHDV-UHFFFAOYSA-N[2]

Molecular Structure

The molecule consists of a central benzene ring substituted with four distinct functional groups: a carboxylic acid, a chloro group, a nitro group, and a chlorosulfonyl group.

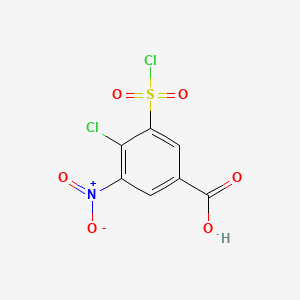

Caption: Chemical structure of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid.

Key Structural Features and Their Implications

-

Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule and provides a site for salt formation or esterification. Its presence significantly influences solubility in basic aqueous media.

-

Chlorosulfonyl Group (-SO₂Cl): This is the most reactive site on the molecule. It is a potent electrophile, highly susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity is fundamental to its use in synthesis but also dictates strict handling and storage requirements.[4]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution and enhances the acidity of the carboxylic acid.

-

Chloro Group (-Cl): This halogen also acts as an electron-withdrawing group via induction, further contributing to the electronic properties of the ring.

Physicochemical Properties

The quantitative physicochemical properties are essential for predicting the compound's behavior in various experimental and physiological settings, from reaction kinetics to bioavailability.

Summary Data Table

| Property | Value | Source(s) |

| CAS Number | 22892-95-1 | [2][3] |

| Molecular Formula | C₇H₃Cl₂NO₆S | [2][3] |

| Molecular Weight | 300.07 g/mol | [3] |

| Melting Point | 193-194 °C (decomposes) | [2][5] |

| Boiling Point | 495.0 ± 45.0 °C (Predicted) | [2] |

| Density | 1.847 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.15 ± 0.10 (Predicted) | [2] |

| Appearance | Off-white to light beige solid (Inferred) | [6] |

Physical State and Appearance

Based on analogous compounds, 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is expected to be an off-white to light beige or yellow crystalline solid or powder at standard temperature and pressure.[6][7]

Melting Point and Thermal Behavior

The compound exhibits a sharp melting point at 193-194 °C , which is accompanied by decomposition.[2][5] A sharp melting range is indicative of high purity, while decomposition at this temperature suggests thermal instability.[8] This thermal liability is an important consideration for any process involving heating, such as recrystallization or melt processing.

Solubility Profile

No empirical solubility data for 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid has been published. However, its solubility can be inferred from its functional groups.

-

Reactivity with Protic Solvents: The chlorosulfonyl group is known to react violently with water and other protic solvents (e.g., alcohols, primary/secondary amines).[1] This is not a dissolution process but a chemical reaction (hydrolysis or solvolysis) that consumes the starting material to form the corresponding sulfonic acid or ester/amide. Therefore, solubility studies in these media are not feasible without derivatization and reflect reactivity rather than physical solubility.

-

Predicted Solubility in Aprotic Solvents: Based on related structures, it is predicted to have limited solubility in non-polar organic solvents but may show some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.[6] Empirical determination is required to confirm this.

Acidity (pKa)

The predicted pKa of 2.15 ± 0.10 indicates that it is a strong organic acid.[2] This pronounced acidity is a cumulative effect of the electron-withdrawing nitro, chloro, and chlorosulfonyl groups, which stabilize the carboxylate anion formed upon deprotonation.[9]

Spectroscopic Profile (Predicted)

-

¹H NMR Spectroscopy: The aromatic region would display two doublets, corresponding to the two protons on the benzene ring. Due to the anisotropic effects of the surrounding electron-withdrawing groups, these peaks would be expected in the downfield region (likely δ 8.0-9.0 ppm). The carboxylic acid proton would appear as a broad singlet, also at a very downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The spectrum would show seven distinct carbon signals. The carboxyl carbon would be the most downfield (δ ~165-170 ppm). The six aromatic carbons would appear in the typical range (δ ~120-150 ppm), with their exact shifts influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

Asymmetric and symmetric S=O stretches from the sulfonyl chloride (~1370-1390 cm⁻¹ and ~1170-1190 cm⁻¹).

-

Asymmetric and symmetric N=O stretches from the nitro group (~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹).

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern due to the presence of two chlorine atoms. Major fragmentation pathways would likely involve the loss of chlorine (-35/37 Da) from the sulfonyl group and the loss of the entire chlorosulfonyl group (-SO₂Cl).

Reactivity and Stability

Understanding the reactivity and stability is paramount for the safe handling, storage, and synthetic application of this compound.

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group is the dominant center of reactivity. It readily undergoes nucleophilic substitution, where the chlorine atom is displaced. This reaction is the cornerstone of its utility in synthesis, allowing for the formation of sulfonamides, sulfonic esters, and sulfonic acids.

Caption: General reaction pathway for the chlorosulfonyl group with a nucleophile.

Stability and Degradation Pathways

Beyond the immediate reactivity of the sulfonyl chloride, the molecule's long-term stability is influenced by environmental factors.

-

Hydrolysis: The primary degradation pathway is hydrolysis of the chlorosulfonyl group upon exposure to moisture, yielding the corresponding sulfonic acid and hydrochloric acid.

-

Thermal Decomposition: As noted, the compound decomposes upon melting, which can release hazardous gases such as nitrogen oxides (NOx), sulfur oxides (SOx), and HCl.[10]

-

Photodegradation: Compounds containing nitroaromatic functionalities can be sensitive to light.[10] Exposure to UV radiation could potentially lead to complex degradation reactions.

Recommended Storage and Handling

Based on its reactivity and stability profile, the following precautions are essential:

-

Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[2][3]

-

Handling: Always handle in a well-ventilated fume hood. Avoid contact with moisture. Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Methodologies for Physicochemical Characterization

The following protocols are presented as self-validating systems, designed to yield reliable and reproducible data for critical physicochemical parameters.

Protocol: Determination of Melting Point

-

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this occurs over a narrow range. The sharpness of the melting range is a reliable indicator of purity.[8]

-

Methodology Workflow:

Caption: Workflow for accurate melting point determination.

-

Causality and Rationale:

-

Fine Crushing: Ensures uniform heat transfer throughout the sample.

-

Slow Heating Rate (1-2 °C/min): This is the critical step for accuracy. A slow rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, preventing an overestimation of the melting point.[11]

-

Protocol: Assessment of Solubility in Aprotic Solvents

-

Principle: The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature. The shake-flask method is a gold-standard technique for this determination.[12]

-

Critical Safety Note: This protocol is intended for aprotic solvents only (e.g., DMSO, acetonitrile, ethyl acetate). DO NOT use water, alcohols, or other protic solvents due to the violent and exothermic reaction with the chlorosulfonyl group.[1] All operations must be conducted in a fume hood with appropriate PPE.

-

Methodology Workflow:

Sources

- 1. indiamart.com [indiamart.com]

- 2. 4-CHLORO-3-CHLOROSULFONYL-5-NITROBENZOIC ACID | 22892-95-1 [chemicalbook.com]

- 3. 22892-95-1|4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid, a highly functionalized aromatic compound crucial for advanced organic synthesis. We will explore its chemical identity, properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and process development.

Core Chemical Profile

4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is a trifunctional aromatic intermediate. Its utility stems from the distinct reactivity of its three functional groups: a carboxylic acid, a sulfonyl chloride, and a nitro group, all strategically positioned on a chlorinated benzene ring. This unique arrangement allows for sequential and selective chemical transformations, making it a valuable building block in medicinal chemistry and materials science.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 22892-95-1 .[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key properties is provided below. These values are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 22892-95-1 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂NO₆S | [1] |

| Molecular Weight | 300.07 g/mol | [1][3] |

| Melting Point | 193-194 °C (decomposes) | [2] |

| Boiling Point | 495.0 ± 45.0 °C (Predicted) | [2] |

| Density | 1.847 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.15 ± 0.10 (Predicted) | [2] |

| Appearance | Pale yellow crystalline powder | [4] |

| Solubility | Soluble in DMSO, partially in methanol, insoluble in water. Reacts with water. | [4][5] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is typically achieved through the electrophilic chlorosulfonation of its precursor, 4-chloro-3-nitrobenzoic acid.[6][7] This reaction underscores a fundamental principle of electrophilic aromatic substitution, where the directing effects of the existing substituents determine the position of the incoming chlorosulfonyl group.

Rationale for the Synthetic Route

The starting material, 4-chloro-3-nitrobenzoic acid, possesses three substituents:

-

-Cl (Chloro): An ortho-, para-director, but deactivating.

-

-NO₂ (Nitro): A meta-director and strongly deactivating.

-

-COOH (Carboxylic Acid): A meta-director and deactivating.

The combined deactivating effect of these groups makes the aromatic ring electron-poor and less susceptible to electrophilic attack. However, the directing effects guide the incoming electrophile. The position meta to the nitro and carboxylic acid groups and ortho to the chlorine atom (C5) is the most sterically accessible and electronically favored site for substitution.

The electrophile in this reaction is generated from chlorosulfuric acid (ClSO₃H) or sulfur trioxide in the presence of a chloride source.

Illustrative Laboratory Protocol

This protocol is a representative method. Causality and critical control points are highlighted in italics.

-

Reagent Preparation: In a fume hood, equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).

-

Reaction Setup: Charge the flask with 4-chloro-3-nitrobenzoic acid (1.0 eq). This is the limiting reagent and the basis for all subsequent stoichiometric calculations.

-

Addition of Chlorosulfonating Agent: Cool the flask in an ice-water bath to 0-5 °C. Slowly add chlorosulfuric acid (HOSO₂Cl, ~4-5 eq) via the dropping funnel over 1-2 hours. This slow, chilled addition is critical to manage the highly exothermic reaction and prevent uncontrolled side reactions or degradation of the starting material.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. The elevated temperature is necessary to overcome the high activation energy required for the sulfonation of the deactivated aromatic ring. Reaction progress should be monitored by a suitable technique, such as TLC or HPLC, by quenching a small aliquot.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfuric acid and precipitates the solid product. This must be done slowly and with caution due to the violent reaction of chlorosulfuric acid with water.

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the final product under a vacuum.

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in the differential reactivity of its functional groups. A skilled synthetic chemist can address each group selectively.

-

Sulfonyl Chloride (-SO₂Cl): This is the most reactive site. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.[5] This reaction is the cornerstone of its use as a building block. For example, reaction with an amine (R-NH₂) will yield a sulfonamide, a common functional group in many pharmaceuticals.[8]

-

Carboxylic Acid (-COOH): This group can be converted to an ester, an amide, or an acid chloride. It can also be reduced to a primary alcohol. These transformations are typically performed under conditions that do not affect the sulfonyl chloride group, or after the sulfonyl chloride has been reacted.

-

Nitro Group (-NO₂): The nitro group is relatively inert under many conditions but can be reduced to an amine (-NH₂). This transformation is often a key step in building more complex molecules, as the resulting aniline derivative can participate in a wide range of reactions, such as diazotization or amide bond formation.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a critical intermediate in the synthesis of APIs.[6] Its trifunctional nature allows for the construction of complex molecular scaffolds. A notable application is in the synthesis of diuretic agents like Bumetanide, where the sulfonamide moiety is a key pharmacophore.[9] The general strategy involves reacting the sulfonyl chloride with an appropriate amine, followed by modification of the other functional groups to complete the synthesis of the target molecule.

Safety, Handling, and Storage

As a highly reactive chemical, 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid requires careful handling. It is classified as a substance that causes skin and serious eye irritation.[10][11][12]

Key Safety and Handling Protocols

| Hazard Class | GHS Statements | Handling Protocol |

| Corrosion/Irritation | H315: Causes skin irritation.[10][12] H318/H319: Causes serious eye damage/irritation.[2][10][12] | Always handle in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles or a face shield.[11][12] |

| Reactivity | Reacts violently with water. | Use and store away from moisture and incompatible materials like strong bases and oxidizing agents.[9][13] Use inert atmosphere conditions for long-term storage or sensitive reactions. |

| Storage | Store locked up.[11][13] | Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[2][3] |

| First Aid | Eyes: Rinse cautiously with water for several minutes.[13] Skin: Wash with plenty of soap and water.[11][13] | Ensure eyewash stations and safety showers are immediately accessible. Seek immediate medical attention upon any exposure.[12] |

Conclusion

4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is a testament to the power of functional group chemistry. For the medicinal or process chemist, understanding its properties, synthesis, and reactivity is key to unlocking its potential as a versatile building block for novel chemical entities. Its careful and informed use enables the efficient construction of complex molecules that are vital to the advancement of science and medicine.

References

-

4-Chloro-3-Nitro-5-Sulfamoyl Benzoic Acid . IndiaMART. [Link]

-

CAS No : 22892-96-2 | Product Name : 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid . Pharmaffiliates. [Link]

-

Technical Guide: 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid | Properties & Applications . Autech Industry Co., Ltd. [Link]

-

The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893 . PubChem. [Link]

-

4-Chloro-3-Nitrobenzoic Acid | Dyes Intermediate . Shubham Specialty Products. [Link]

-

Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid . PrepChem.com. [Link]

- US Patent 2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 . PubChem. [Link]

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines . ResearchGate. [Link]

-

Sulfonyl halide . Wikipedia. [Link]

-

Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) . The Organic Chemistry Tutor via YouTube. [Link]

-

SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid . Alfa Aesar. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation . Organic Chemistry Portal. [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 4-CHLORO-3-CHLOROSULFONYL-5-NITROBENZOIC ACID | 22892-95-1 [chemicalbook.com]

- 3. 22892-95-1|4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. shubhamspecialty.com [shubhamspecialty.com]

- 8. prepchem.com [prepchem.com]

- 9. m.indiamart.com [m.indiamart.com]

- 10. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic Acid: Structure, Properties, and Synthetic Context

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid, a highly functionalized aromatic compound. We will delve into its core structural and physicochemical properties, explore its significance within the landscape of pharmaceutical synthesis, and provide a detailed synthetic protocol grounded in established chemical principles. This document is designed to serve as a practical resource for professionals engaged in medicinal chemistry and process development.

Molecular Structure and Identification

The utility of a chemical intermediate is fundamentally derived from its structure. 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is a polysubstituted benzene ring featuring three distinct electron-withdrawing groups: a carboxylic acid, a chlorosulfonyl group, and a nitro group. This arrangement imparts significant reactivity and specific electronic properties to the molecule, making it a valuable, albeit complex, building block.

Chemical Structure Diagram

The structural arrangement of the functional groups on the benzoic acid backbone is critical to its chemical behavior. The diagram below illustrates the precise connectivity and substitution pattern.

Caption: 2D structure of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid.

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of chemical identifiers is essential.

| Identifier | Value |

| CAS Number | 22892-95-1[1][2][3][4][5] |

| Molecular Formula | C₇H₃Cl₂NO₆S[2][3][6] |

| SMILES | O=C(O)C1=CC(=O)=C(Cl)C(S(=O)(Cl)=O)=C1[2] |

| InChI | InChI=1S/C7H3Cl2NO6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)[4][6] |

| InChIKey | AFRAGFLBINOHDV-UHFFFAOYSA-N[4][6] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and potential applications. The predicted and experimental data for 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 300.07 g/mol | [2] |

| Monoisotopic Mass | 298.90582 Da | [6] |

| Melting Point | 193-194 °C (decomposes) | [1][4] |

| Boiling Point | 495.0 ± 45.0 °C (Predicted) | [1][4] |

| Density | 1.847 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.15 ± 0.10 (Predicted) | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |

The low predicted pKa is consistent with the presence of multiple strong electron-withdrawing groups on the aromatic ring, which stabilize the carboxylate anion. The high melting point and decomposition indicate significant intermolecular forces and thermal instability, respectively.

Context in Pharmaceutical Development

A Versatile Synthetic Intermediate

The molecule's three distinct functional groups offer multiple avenues for chemical modification:

-

Carboxylic Acid (-COOH): Can be converted to esters, amides, or acid chlorides, allowing for the coupling of various molecular fragments.

-

Chlorosulfonyl Group (-SO₂Cl): Highly reactive towards nucleophiles such as amines and alcohols, readily forming sulfonamides and sulfonic esters. This is a cornerstone reaction in the synthesis of "sulfa" drugs and other bioactive molecules.

-

Aromatic Ring: The chlorine and nitro groups can potentially undergo nucleophilic aromatic substitution, although the ring is highly electron-deficient, influencing the conditions required for such reactions.

This multifunctionality makes it a strategic precursor for creating libraries of complex molecules for drug screening.[7]

Relationship to Bumetanide

Crucially, 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is cataloged as Bumetanide Impurity 12 .[4] Bumetanide is a potent loop diuretic, and its synthesis often originates from precursors with a similar substitution pattern. The presence of this compound as a known impurity implies it could be a byproduct or a degradation product formed during the synthesis or storage of Bumetanide or its intermediates. For drug development professionals, understanding the structure and properties of such impurities is critical for quality control, regulatory filings, and ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Proposed Synthetic Protocol

Expertise & Causality: The most logical route to this molecule is the direct chlorosulfonation of a readily available precursor, 4-chloro-3-nitrobenzoic acid. This electrophilic aromatic substitution is directed by the existing substituents. The carboxylic acid and nitro groups are meta-directing, while the chloro group is ortho-, para-directing. The position between the chloro and nitro groups (C3) is sterically accessible and electronically activated for substitution. Chlorosulfonic acid is the reagent of choice for this transformation, acting as both the electrophile source and the reaction solvent.

Reaction Scheme

Caption: Proposed synthesis of the target compound via chlorosulfonation.

Step-by-Step Methodology

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product verification.

-

Materials and Reagents:

-

4-chloro-3-nitrobenzoic acid (Starting Material)

-

Chlorosulfonic acid (Reagent and Solvent)

-

Dichloromethane (DCM, for extraction)

-

Crushed ice/deionized water (for quenching)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Mobile phase for TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid)

-

-

Reaction Procedure:

-

Step 1 (Setup): In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (filled with calcium chloride). Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the chlorosulfonic acid and the product.

-

Step 2 (Reagent Addition): Charge the flask with 4-chloro-3-nitrobenzoic acid (1.0 eq). With vigorous stirring, slowly and carefully add chlorosulfonic acid (4-5 eq) at room temperature. The reaction is exothermic.

-

Step 3 (Heating): Once the addition is complete, heat the reaction mixture to 130-140°C and maintain this temperature for 4-6 hours.[8]

-

Step 4 (Monitoring - Self-Validation Point 1): Monitor the reaction progress by TLC. Withdraw a small aliquot, quench it carefully in ice water, extract with ethyl acetate, and spot on a TLC plate against the starting material. The disappearance of the starting material spot indicates reaction completion.

-

Step 5 (Quenching): After cooling the reaction mixture to room temperature, pour it slowly and carefully onto a large beaker of crushed ice with constant stirring. This will precipitate the crude product and decompose the excess chlorosulfonic acid. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Step 6 (Isolation): Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Step 7 (Purification): The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., toluene or an ethyl acetate/hexane mixture).

-

-

Product Confirmation (Self-Validation Point 2):

-

Identity: Confirm the molecular structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The MS data should show a molecular ion peak corresponding to the calculated molecular weight (m/z ~300).[2][6]

-

Purity: Assess the purity of the final product using HPLC.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

| Pictogram | Signal Word | Hazard Statements |

| Danger | H314: Causes severe skin burns and eye damage.[2] H318: Causes serious eye damage.[4] H290: May be corrosive to metals.[2] |

Conclusion

4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is a highly functionalized molecule with significant potential as a building block in organic synthesis. Its structural features, particularly the reactive chlorosulfonyl group, make it a valuable precursor for creating diverse chemical entities. Its documented status as a Bumetanide-related impurity underscores its direct relevance to the pharmaceutical industry, where a thorough understanding of its properties and synthesis is essential for maintaining drug quality and safety. The protocols and data presented in this guide offer a robust foundation for researchers working with this versatile and reactive compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Synthesis: The Role of 4-Chloro-3-nitrobenzenesulfonic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid (C7H3Cl2NO6S). Retrieved from [Link]

-

Shubham Specialty Products. (n.d.). 4-Chloro-3-Nitrobenzoic Acid | Dyes Intermediate. Retrieved from [Link]

- Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S. Patent and Trademark Office.

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid.98%. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 22892-95-1|4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 4-CHLORO-3-CHLOROSULFONYL-5-NITROBENZOIC ACID | 22892-95-1 [chemicalbook.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. PubChemLite - 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid (C7H3Cl2NO6S) [pubchemlite.lcsb.uni.lu]

- 7. biosynth.com [biosynth.com]

- 8. Buy 4-chloro-3-nitro-5-sulfamoylbenzamide (EVT-6403727) | 1482467-37-7 [evitachem.com]

Mastering Amine Labeling: A Technical Guide to the Reactivity of Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl chlorides are a pivotal class of reagents for the covalent modification of proteins and other biomolecules. Their utility is centered on their reactivity towards primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, forming highly stable sulfonamide bonds. This technical guide provides an in-depth exploration of the chemistry of sulfonyl chlorides in the context of amine labeling. It moves beyond simple protocols to explain the causal mechanisms governing their reactivity, specificity, and the critical interplay of experimental parameters. We will dissect the kinetics of aminolysis versus the competing hydrolysis reaction, provide field-proven protocols for successful conjugation, and offer a comparative analysis of common sulfonyl chloride reagents. This guide is designed to empower researchers to not only execute labeling procedures but to rationally design, optimize, and troubleshoot their bioconjugation strategies for robust and reproducible results.

The Fundamental Chemistry of Sulfonamide Bioconjugation

The core of amine labeling with sulfonyl chlorides is a nucleophilic substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide linkage.

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic attack on the sulfur atom. For the reaction to occur efficiently, the amine must be in its deprotonated, nucleophilic state (R-NH₂). The pKa of lysine's ε-amino group is approximately 10.5, meaning that at physiological pH, it is predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺). Therefore, the reaction is highly pH-dependent, requiring alkaline conditions to shift the equilibrium towards the reactive free amine.

The overall reaction rate is a competition between two primary pathways:

-

Aminolysis: The desired reaction with the target amine.

-

Hydrolysis: The undesired reaction with water or hydroxide ions, which inactivates the reagent.

A study on dansyl chloride revealed a reaction rate with primary amines of approximately 35 M⁻¹s⁻¹. This reaction must outcompete the hydrolysis of the sulfonyl chloride. The rate of hydrolysis is also pH-dependent, increasing significantly at higher pH where the concentration of the potent nucleophile, hydroxide (OH⁻), is greater. This creates a critical optimization window for any labeling protocol.

Caption: General mechanism for the reaction of a primary amine with a sulfonyl chloride.

The Critical Role of pH

The choice of pH is the single most important factor governing the success of a sulfonyl chloride labeling reaction. There is an inherent trade-off:

-

Low pH (below ~8): The concentration of deprotonated, nucleophilic amine is too low for an efficient reaction.

-

High pH (above ~10): The rate of hydrolysis of the sulfonyl chloride becomes excessively rapid, consuming the reagent before it can react with the amine.

For most protein labeling applications with sulfonyl chlorides, the optimal pH range is between 9.0 and 10.0 [1]. This provides a sufficient concentration of reactive amine while managing the rate of hydrolysis.

Specificity and Potential Side Reactions

While sulfonyl chlorides are primarily considered amine-reactive, they can react with other nucleophilic residues in a protein under certain conditions[1].

-

Thiols (Cysteine): Can react, but the resulting thioester is generally unstable.

-

Phenols (Tyrosine) & Aliphatic Hydroxyls (Serine, Threonine): Reaction is possible but generally not significant in aqueous solutions.

-

Imidazoles (Histidine): Can react, but the resulting conjugates are unstable[1].

The primary amines on lysine residues are typically the most accessible and reactive nucleophiles on a protein's surface under the alkaline conditions used for labeling. Therefore, while not perfectly specific, sulfonyl chlorides exhibit a strong preference for amines in bioconjugation.

A Comparative Guide to Common Sulfonyl Chloride Reagents

While many sulfonyl chloride reagents exist, two have historically been prominent in biological research: Dansyl Chloride and Texas Red Sulfonyl Chloride.

| Feature | Dansyl Chloride | Texas Red® Sulfonyl Chloride |

| Excitation Max | ~340 nm | ~595 nm[2] |

| Emission Max | ~520 nm (environment-sensitive) | ~615 nm[2] |

| Fluorescence Color | Blue-Green | Red |

| Quantum Yield | 0.07 (in water) to 0.66 (in dioxane) | ~0.93 (in PBS)[3][4] |

| Solubility | Sparingly soluble in aqueous buffers; requires organic co-solvent (e.g., DMF, Acetone)[5]. Unstable in DMSO. | Low solubility in water; requires organic co-solvent (e.g., DMF)[2][6]. |

| Hydrolytic Stability | Moderate. Half-life is pH-dependent; depleted after ~50 min at pH 7. | Low. Rapidly hydrolyzes in water, reportedly within 5 minutes[7]. |

| Key Advantage | Environment-sensitive fluorescence is useful for probing conformational changes. | Bright, red-shifted emission is good for multicolor imaging and tissues with high autofluorescence. |

| Key Disadvantage | UV excitation can cause autofluorescence in biological samples. | Highly susceptible to hydrolysis, which can lead to low and variable labeling efficiency[7][8]. |

Field-Proven Experimental Protocol: Antibody Labeling

This protocol provides a robust, self-validating workflow for labeling an IgG antibody with a sulfonyl chloride reagent.

Materials and Reagent Preparation

-

Antibody: Purified IgG at a concentration of 2-10 mg/mL.

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0. Crucially, do not use buffers containing primary amines like Tris or glycine.

-

Sulfonyl Chloride Reagent: e.g., Texas Red Sulfonyl Chloride.

-

Organic Solvent: Anhydrous dimethylformamide (DMF).

-

Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (optional).

-

Purification: Desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Reagent Preparation:

-

Antibody Solution: Dialyze the antibody extensively against the Labeling Buffer at 4°C to remove any amine-containing preservatives (like sodium azide) or buffer salts. After dialysis, determine the precise protein concentration via A₂₈₀ measurement.

-

Dye Stock Solution: Immediately before use, dissolve the sulfonyl chloride reagent in anhydrous DMF to a concentration of 10 mg/mL. Sulfonyl chlorides are moisture-sensitive and should not be stored in solution[9].

Labeling Workflow

Caption: Step-by-step workflow for protein labeling with a sulfonyl chloride reagent.

Step-by-Step Methodology

-

Prepare Protein: Start with ~1 mg of antibody in 0.5 - 1.0 mL of cold (4°C) Labeling Buffer. The solution should be gently stirring.

-

Add Dye: Slowly add a calculated molar excess of the dye stock solution to the stirring protein solution. A starting point is often a 10- to 20-fold molar excess of dye to protein.

-

Incubate: Allow the reaction to proceed for 1 hour at 4°C with continuous, gentle stirring[10]. The lower temperature helps to slow the rate of hydrolysis, which is particularly important for highly reactive reagents like Texas Red sulfonyl chloride[10].

-

Purification: Separate the labeled protein from unreacted dye and hydrolysis byproducts.

-

Apply the entire reaction mixture to a pre-equilibrated desalting column.

-

Elute with your desired storage buffer (e.g., PBS).

-

The protein-dye conjugate is larger and will elute first, typically as the first and only colored band. The smaller, unreacted dye molecules will elute later. Collect the fractions corresponding to the first peak.

-

Self-Validation: Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, is a critical quality control metric. It is determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

-

Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

-

CF is the Correction Factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

-

ε_protein is the molar extinction coefficient of the protein (for IgG, ~210,000 M⁻¹cm⁻¹).

-

-

-

Calculate the dye concentration.

-

Dye Conc. (M) = Aₘₐₓ / ε_dye

-

ε_dye is the molar extinction coefficient of the dye.

-

-

-

Calculate the DOL.

-

DOL = Dye Conc. / Protein Conc.

-

For most antibody applications, a DOL between 2 and 10 is considered optimal[10].

Troubleshooting and Field-Proven Insights

Problem: Low or No Labeling (Low DOL)

-

Causality & Solution: The most common cause is incorrect pH or the presence of competing nucleophiles[11].

-

Verify pH: Ensure your labeling buffer is between pH 9.0 and 10.0.

-

Check Buffer Composition: Confirm your buffer is free of amines (Tris, glycine) or other nucleophiles (azide). Dialyze your protein thoroughly before labeling.

-

Reagent Integrity: Sulfonyl chlorides are highly susceptible to hydrolysis during storage and after being dissolved. Use a fresh vial of reagent and prepare the stock solution in anhydrous DMF immediately before use.

-

Problem: Protein Precipitation Upon Dye Addition

-

Causality & Solution: Many fluorescent dyes are hydrophobic. Attaching too many of them to a protein can decrease the conjugate's solubility, causing it to aggregate and precipitate[12][13].

-

Reduce Molar Excess: Lower the molar ratio of dye to protein in the reaction mixture. This will result in a lower DOL and help maintain solubility[13].

-

Control Addition Rate: Add the dye stock solution very slowly to the stirring protein solution to avoid high local concentrations of the organic solvent and dye.

-

Consider a Different Dye: Some dyes are inherently more hydrophobic than others. If precipitation is persistent, consider a more hydrophilic alternative or a succinimidyl ester version with a spacer arm (e.g., Texas Red-X), which can improve solubility[6][7].

-

Problem: Low Fluorescence Signal Despite Successful Labeling

-

Causality & Solution: This is often due to self-quenching, where fluorophores in close proximity on the same protein molecule absorb each other's emitted energy[12].

-

Optimize DOL: This is a direct consequence of over-labeling. Aim for a lower DOL by reducing the molar excess of dye in the reaction. The optimal DOL must often be determined empirically to balance signal strength with quenching effects[10].

-

Conclusion

Sulfonyl chlorides are powerful tools for amine labeling, enabling the creation of stable, covalent bioconjugates for a vast array of applications. Success, however, is not merely about following a recipe. It requires a fundamental understanding of the underlying chemistry—the nucleophilic nature of the amine, the electrophilicity of the sulfonyl chloride, and the critical, ever-present competition with hydrolysis. By carefully controlling pH, using fresh reagents, and validating the outcome through metrics like the Degree of Labeling, researchers can harness the reactivity of sulfonyl chlorides to produce reliable and effective tools for discovery. This guide provides the foundational knowledge and practical strategies to achieve that mastery.

References

-

Gauto, D.F., et al. (2019). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 24(21), 3969. [Link]

-

Haugland, R.P., & Titus, J.A. (1996). Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. Bioconjugate Chemistry, 7(4), 363-368. [Link]

-

Titus, J. A., Haugland, R., Sharrow, S. O., & Segal, D. M. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. Journal of immunological methods, 50(2), 193–204. [Link]

-

Shapiro, A. B. (2022). Answer to "Why is my protein labelling not working?". ResearchGate. [Link]

-

Shapiro, A. B. (2016). Answer to "Why is my protein precipitating after fluorescent labeling?". ResearchGate. [Link]

-

Welling, M. M. (2016). Answer to "Why is my protein precipitating after fluorescent labeling?". ResearchGate. [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Texas Red. Retrieved January 28, 2026, from [Link]

-

OMLC. (n.d.). Dansyl glycine. Retrieved January 28, 2026, from [Link]

-

Narayanaswamy, N., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2635-2645. [Link]

-

G-Biosciences. (2015). How To Determine Degree of Protein Labeling. [Link]

-

Chemistry LibreTexts. (2023). Amine Reactions. [Link]

-

Bramhall, J. (1986). Phospholipid packing asymmetry in curved membranes detected by fluorescence spectroscopy. Biochemistry, 25(12), 3479–3486. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. abpbio.com [abpbio.com]

- 3. Buy Texas red | 82354-19-6 | >85% [smolecule.com]

- 4. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]

- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. California Red™ & Sunred™: Superior Replacements for Texas Red® and Texas Red®-X | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Hazards of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

A Note on Limited Direct Data: As a Senior Application Scientist, it is imperative to begin this guide by highlighting a critical safety consideration: 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid (CAS No. 22892-95-1) is a specialized research chemical for which comprehensive, publicly available safety and toxicology data is scarce. Some suppliers explicitly note that they do not perform detailed analytical or safety testing on such compounds[1]. Therefore, this guide is constructed upon the foundational principle of hazard by analogy . This expert-driven approach involves a thorough analysis of the compound's constituent functional groups, each of which is well-characterized for its hazardous properties. The resulting safety protocols are necessarily conservative and designed to provide a robust framework for risk mitigation in research and development settings.

Section 1: Compound Profile and Inherent Hazard Analysis

A rigorous understanding of a chemical's structure is the first step in predicting its behavior and potential hazards. The molecule is a substituted benzoic acid featuring three distinct, risk-associated functional groups.

Chemical Identity

| Property | Value |

| IUPAC Name | 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid |

| CAS Number | 22892-95-1 |

| Molecular Formula | C₇H₃Cl₂NO₆S |

| Molecular Weight | 300.07 g/mol |

| Appearance | Typically a solid powder (e.g., light yellow)[2] |

| Known Storage | Inert atmosphere, 2-8°C[3] |

Hazard Contribution by Functional Moiety

The primary hazard profile is a synergistic combination of the risks posed by its three key functional groups: the sulfonyl chloride, the nitroaromatic system, and the chlorinated ring. Each contributes significantly to the overall risk profile.

Caption: Hazard contributions of the primary functional groups.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is arguably the most immediate reactive threat. Sulfonyl chlorides are highly susceptible to nucleophilic attack, particularly by water. This reactivity is not benign; contact with atmospheric moisture or protic solvents can lead to a vigorous, exothermic reaction, liberating corrosive hydrogen chloride (HCl) gas. This property makes the compound extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin. A related compound, 4-Chloro-3-nitro-5-sulfamoyl benzoic acid, is described as reacting violently with water[4].

-

The Nitroaromatic System: Organic nitro compounds are a well-known class of energetic materials[5]. The nitro group significantly increases the molecule's energy content and introduces thermal instability. Pure aromatic nitro compounds can decompose violently or explosively at high temperatures, and this instability can be exacerbated by impurities[5]. Furthermore, nitroaromatic compounds are associated with significant toxicity, including mutagenicity and carcinogenicity, and are readily absorbed through the skin[6][7][8]. A primary acute health hazard is cyanosis, caused by the oxidation of iron in hemoglobin to form methemoglobin, impairing oxygen transport[8].

-

The Chlorinated Ring and Carboxylic Acid: The chloro-substituent and the benzoic acid core contribute to the molecule's overall properties. While the carboxylic acid imparts acidity, the chlorine atom means that thermal decomposition or combustion can produce highly toxic byproducts, including hydrogen chloride gas and potentially phosgene[9].

Inferred GHS Classification

Based on the hazards of analogous compounds, a conservative GHS classification should be assumed.

| Hazard Class | Category | Hazard Statement (Inferred) | Justification / Analog Source |

| Skin Corrosion/Irritation | 1B or 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation. | The sulfonyl chloride group is highly corrosive. Analogs like 4-chloro-3-nitrobenzoic acid are classified as skin irritants (Cat 2)[9][10]. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | Lachrymatory and corrosive nature of sulfonyl chlorides. Analogs cause serious eye irritation[9][10]. |

| Specific Target Organ Toxicity (Single) | 3 | H335: May cause respiratory irritation. | Inhalation of dusts is irritating[11]. Corrosive nature of HCl released upon hydrolysis attacks the respiratory system. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | H301/311/331: Toxic if... / H302/312/332: Harmful if... | Nitroaromatic compounds are known to be highly toxic and readily absorbed through the skin[6][8]. |

| Reactivity | - | EUH014: Reacts violently with water. | Intrinsic property of sulfonyl chlorides[4]. |

Section 2: Proactive Risk Mitigation and Safe Handling

Given the high-hazard profile, a multi-layered safety approach is not merely recommended; it is mandatory. This involves a hierarchy of controls, from engineering solutions to detailed personal protective equipment.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is insufficient. All manipulations of this compound must be performed within a robust engineering control framework.

-

Chemical Fume Hood: All weighing, transfers, and reactions involving this solid or its solutions must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors[12].

-

Ventilation: The fume hood should have a verified face velocity (typically 80-120 feet per minute) to ensure containment.

-

Emergency Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the work area[13]. These facilities must be tested regularly.

Storage and Handling Protocol

The causality behind storage requirements is directly linked to the compound's reactive moieties.

-

Procurement and Storage:

-

Action: Upon receipt, immediately transfer the manufacturer's container into a secondary container.

-

Causality: This contains any potential spills from a compromised primary container.

-

Action: Store in a refrigerator at 2-8°C under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill)[3].

-

Causality: Refrigeration enhances thermal stability, mitigating the risk from the nitro group. The inert and dry atmosphere prevents hydrolysis of the highly reactive sulfonyl chloride group by ambient moisture.

-

-

Handling and Dispensing:

-

Action: Allow the container to equilibrate to room temperature in a desiccator before opening.

-

Causality: This prevents atmospheric moisture from condensing on the cold solid, which would cause hydrolysis and release of HCl gas.

-

Action: Handle exclusively with compatible tools (e.g., stainless steel, Teflon). Avoid creating dust.

-

Causality: Minimizes mechanical shock and aerosolization of the toxic powder.

-

Action: Keep away from incompatible materials: water, alcohols, strong bases, strong oxidizing agents, and strong reducing agents[9][10].

-

Causality: Prevents violent reactions, uncontrolled decomposition, or catalytic degradation.

-

Personal Protective Equipment (PPE): A Self-Validating System

The PPE specified below constitutes a minimum, integrated system. A failure in one component compromises the entire system.

| Body Area | Required PPE Specification | Rationale and Causality |

| Hands | Heavy-duty nitrile or butyl rubber gloves. Consider double-gloving. | Provides a barrier against a highly skin-absorbable and corrosive substance[6][8]. Always inspect gloves for integrity before use and wash hands thoroughly after removal[14]. |

| Eyes/Face | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) AND a full-face shield[14]. | This dual protection is critical. Goggles protect from splashes, while the face shield protects the entire face from the violent release of corrosive materials that can occur upon accidental contact with water[13]. Contact lenses should not be worn[14]. |

| Body | A flame-resistant laboratory coat. | Protects against splashes and provides a degree of protection from the energetic nature of the nitroaromatic compound. |

| Respiratory | Not required if handled exclusively within a certified fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) is necessary[10]. | Engineering controls are the primary means of respiratory protection. Improper respirator use is dangerous[14]. |

Section 3: Emergency Protocols

In the event of an exposure or spill, rapid and correct action is critical.

Spill Response Workflow

This protocol applies to small spills within a laboratory setting. Large spills require professional hazardous materials response.

Caption: Workflow for responding to a small chemical spill.

First Aid Measures

Immediate and decisive action is required following any exposure.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), but avoid mouth-to-mouth resuscitation. Seek immediate medical attention[10].

-

Skin Contact: Do not hesitate. Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes[9][10]. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids to ensure complete rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention, preferably from an ophthalmologist[10][15].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[10].

Fire Response

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. DO NOT USE WATER , as it will react violently with the sulfonyl chloride group.

-

Hazards of Combustion: Fire will produce highly toxic and corrosive fumes, including oxides of nitrogen (NOx), sulfur (SOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas[9].

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[10].

Section 4: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

-

Segregation: Do not mix this waste with other chemical waste streams, especially aqueous or protic solvent waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

-

Disposal: Arrange for disposal via a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[9].

Conclusion

4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is a high-hazard chemical demanding the utmost respect and caution. Its hazard profile is a potent combination of the severe reactivity of a sulfonyl chloride and the energetic and toxic nature of a nitroaromatic compound. Adherence to the engineering controls, specialized handling protocols, and PPE requirements outlined in this guide is essential for the safety of researchers, scientists, and all laboratory personnel. In the absence of direct data, this conservative, analog-based approach provides the necessary framework for mitigating risk when working with this and other similarly under-characterized, hazardous reagents.

References

-

SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from Shital Di-Calcium Industries. [Link]

-

IndiaMART. (n.d.). 4-Chloro-3-Nitro-5-Sulfamoyl Benzoic Acid. Retrieved from IndiaMART. [Link]

-

CHEM-GUIDE. (n.d.). Chemical properties of aromatic nitrocompounds. Retrieved from CHEM-GUIDE. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from Carl ROTH. [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from PubChem. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(3), 237-240. [Link]

-

ResearchGate. (n.d.). Nitro Compounds, Aromatic. Retrieved from ResearchGate. [Link]

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from NJ.gov. [Link]

-

S D Fine-Chem Limited. (n.d.). sulphuryl chloride. Retrieved from Sdfine. [Link]

Sources

- 1. 4-CHLORO-3-(CHLOROSULFONYL)-5-NITROBENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 22892-95-1|4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CHEM-GUIDE: Chemical properties of aromatic nitrocompounds [chem-guide.blogspot.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. sdichem.com [sdichem.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. nj.gov [nj.gov]

- 15. carlroth.com [carlroth.com]

Optimizing Sulfonamide Synthesis: Mechanistic Insights and Protocol Standardization

Executive Summary

The formation of sulfonamides from primary amines and sulfonyl chlorides is a cornerstone reaction in medicinal chemistry, underpinning the synthesis of antibiotics (sulfamethoxazole), diuretics (hydrochlorothiazide), and HIV protease inhibitors (darunavir). While ostensibly simple, the reaction is plagued by competing pathways—specifically hydrolysis and bis-sulfonylation—that degrade yield and purity.

This guide moves beyond basic textbook definitions to explore the mechanistic duality of sulfonyl transfer (Direct Substitution vs. Sulfene Elimination) and provides a self-validating protocol to maximize selectivity for the mono-sulfonylated product.

Mechanistic Architecture

To control the reaction, one must understand that "sulfonyl chloride" is not a monolith; the nature of the R-group dictates the mechanism.

The Duality of Substitution

Unlike acyl chlorides, which react via a well-defined tetrahedral intermediate, sulfonyl chlorides react via two distinct pathways depending on their structure:

-

Direct Nucleophilic Substitution (

-like):-

Substrate: Aromatic sulfonyl chlorides (e.g., Tosyl chloride) and aliphatic analogs lacking

-hydrogens. -

Mechanism: The amine attacks the sulfur center in a concerted,

-like transition state. The leaving group ( -

Implication: Steric hindrance at the sulfur atom significantly retards the rate.

-

-

Sulfene Intermediate (Elimination-Addition):

-

Substrate: Aliphatic sulfonyl chlorides with acidic

-hydrogens (e.g., Methanesulfonyl chloride, MsCl). -

Mechanism: Base-promoted deprotonation of the

-carbon triggers the elimination of chloride to form a sulfene ( -

Implication: This pathway is extremely fast and can lead to side reactions if the amine is sterically hindered or if water is present (trapping the sulfene to form sulfonic acid).

-

The Bis-Sulfonylation Trap

The most common failure mode in primary amine sulfonylation is the formation of the bis-sulfonamide (

-

Causality: The electron-withdrawing nature of the first sulfonyl group acidifies the remaining

proton ( -

The Paradox: In the presence of excess strong base (e.g.,

, NaOH), the mono-sulfonamide is deprotonated to form the sulfonamide anion (

DMAP Nucleophilic Catalysis

For unreactive amines, 4-Dimethylaminopyridine (DMAP) is essential. It does not act merely as a base but as a nucleophilic catalyst .

-

DMAP attacks the sulfonyl chloride to form a N-sulfonylpyridinium salt.

-

This intermediate is more electrophilic than the parent chloride and more soluble in organic media.

-

The amine attacks this intermediate, regenerating DMAP.[1]

Visualization: Mechanistic Pathways

Figure 1: Bifurcated mechanism showing the Sulfene (top) and Direct Substitution (bottom) pathways, leading to the risk of bis-sulfonylation.

Experimental Protocols

We define two standard operating procedures (SOPs). Method A is the robust choice for standard synthesis. Method B is for sensitive substrates requiring anhydrous conditions.

Method A: Schotten-Baumann Conditions (Biphasic)

Best for: Simple, unhindered amines; scale-up; avoiding organic base salts.

Reagents:

-

Primary Amine (1.0 equiv)

-

Sulfonyl Chloride (1.1 equiv)[2]

-

Base:

(2.5 equiv) or NaOH (2.0 equiv) -

Solvent: 1:1 mixture of Water and Dichloromethane (DCM) or THF.

Protocol:

-

Dissolution: Dissolve amine in the organic solvent (DCM/THF).

-

Base Addition: Add the aqueous base solution.[3] The system will be biphasic.

-

Controlled Addition: Cool to 0°C. Add sulfonyl chloride (neat or in minimal DCM) dropwise over 20 minutes.

-

Why: Cooling and slow addition minimize hydrolysis of the sulfonyl chloride by the aqueous phase [5].

-

-

Reaction: Vigorously stir at RT for 2-4 hours.

-

Critical Control Point: Vigorous stirring is required to maximize interfacial surface area.

-

-

Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

.

Method B: Anhydrous Catalytic Conditions

Best for: Valuable amines, unreactive substrates, or water-sensitive sulfonyl chlorides.

Reagents:

-

Primary Amine (1.0 equiv)

-

Sulfonyl Chloride (1.1 - 1.2 equiv)

-

Base: Triethylamine (

, 1.5 equiv) or Pyridine (excess as solvent). -

Catalyst: DMAP (0.1 equiv).

-

Solvent: Anhydrous DCM.

Protocol:

-

Setup: Flame-dry glassware. Purge with

. -

Mix: Dissolve amine,

, and DMAP in dry DCM. Cool to 0°C. -

Addition: Add sulfonyl chloride slowly.

-

Monitoring: Monitor by TLC/LCMS.

-

Troubleshooting: If bis-sulfonylation is observed, reduce the equivalents of sulfonyl chloride to 0.95 and accept slightly lower conversion to ensure purity.

-

-

Quench: Add primary amine scavenger (e.g., N,N-dimethylethylenediamine) if excess chloride was used, or simply quench with water.

Troubleshooting & Optimization Matrix

The following table summarizes data-driven adjustments based on reaction outcomes.

| Observation | Root Cause | Corrective Action |

| Bis-sulfonylation | Excess | 1. Switch to Method A ( |

| Low Conversion | Hydrolysis of | 1. Ensure anhydrous solvents (Method B).2. Increase |

| No Reaction | Steric Hindrance | 1. Heat to reflux (THF or Toluene).2. Use microwave irradiation [1].3.[4] Switch base to Pyridine (solvent). |

| Product is Water Soluble | Amphoteric nature | Do not wash with basic water. Acidify aqueous layer to pH 4 to precipitate sulfonamide (Hinsberg principle) [2]. |

Visualization: Protocol Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on substrate properties.

References

-

RSC Advances: Microwave assisted synthesis of sulfonamides. (2014).[5][6] Available at: [Link]

-

Chemistry LibreTexts: Amines as Nucleophiles - The Hinsberg Test. (2021). Available at: [Link][2]

-

Journal of the American Chemical Society: Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride.[5] Available at: [Link]

-

NIH / PMC: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. (2008).[6][7] Available at: [Link]

-

Organic Chemistry Portal: Schotten-Baumann Reaction Conditions. Available at: [Link]

-

NIH / PMC: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. (2017).[6] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Properties and Synthetic Utility of Substituted Nitrobenzoic Acids

Executive Summary

Substituted nitrobenzoic acids represent a critical class of aromatic intermediates in the synthesis of local anesthetics, anti-infectives, and azo dyes. Their utility is governed by the interplay between the electron-withdrawing nitro group (

Part 1: Electronic Structure & Acidity

The reactivity and physicochemical properties of nitrobenzoic acids are dictated by the position of the nitro substituent relative to the carboxyl group. This relationship is quantified by the Hammett equation and the "Ortho Effect."[1]

The Hammett Relationship & Sigma Constants

The nitro group is a strong electron-withdrawing group (EWG) operating through both inductive (

-

Para-substitution (

-nitro): The nitro group exerts both -

Meta-substitution (

-nitro): Resonance effects are negligible because the nitro group is not conjugated with the reaction center. Only the inductive effect (

The Ortho Effect: A Theoretical Anomaly

The ortho-nitrobenzoic acid is significantly more acidic than its meta and para counterparts (

-

Steric Inhibition of Resonance: The bulky nitro group forces the carboxyl group out of the plane of the benzene ring.[2] This deconjugation destabilizes the acid form but has less penalty for the carboxylate anion.[3]

-

Direct Field Effects: The proximity of the electron-poor nitrogen creates a strong electrostatic field that facilitates proton release.

Data Summary: Acidity and Substituent Constants

| Compound | Position | Mechanism of Acidity Enhancement | ||

| Benzoic Acid | - | 0.00 | 4.20 | Reference Standard |

| m-Nitrobenzoic | Meta | 0.71 | 3.45 | Inductive ( |

| p-Nitrobenzoic | Para | 0.78 | 3.44 | Inductive ( |

| o-Nitrobenzoic | Ortho | N/A* | 2.17 | Ortho Effect (Steric + Field) |

*Note: Hammett

Visualization: Electronic Effects Pathway

The following diagram illustrates the causality between substituent position and resulting acidity.[2][4][5][6]

Figure 1: Mechanistic flow detailing how substituent positioning influences acidity through steric and electronic vectors.

Part 2: Spectroscopic Identification

Reliable identification of nitrobenzoic acids relies on detecting the interplay between the carbonyl and nitro moieties.

Infrared Spectroscopy (FT-IR)

-

Carbonyl (

): Appears at 1680–1700 cm -

Nitro (

): Two distinct bands are mandatory for confirmation:-

Asymmetric stretch: ~1530 cm

-

Symmetric stretch: ~1350 cm

-

-

Hydroxyl (

): Broad band at 2500–3300 cm

Nuclear Magnetic Resonance ( H-NMR)

Using DMSO-

-